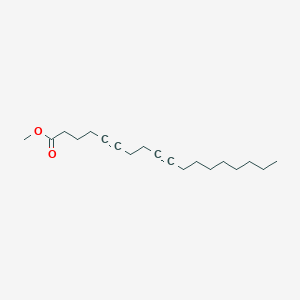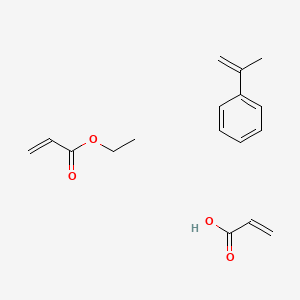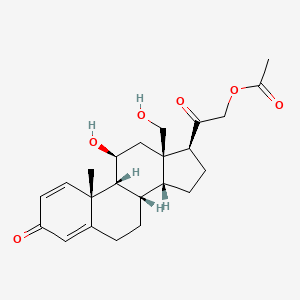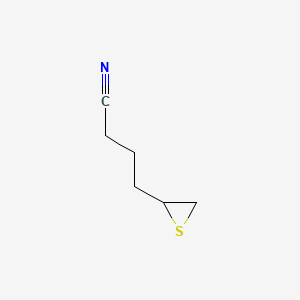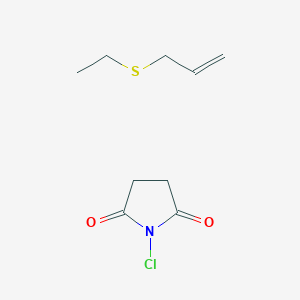
1-Chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene is a compound that combines the properties of two distinct chemical entities. The first part, 1-Chloropyrrolidine-2,5-dione, is known for its use as a chlorinating agent and mild oxidant. The second part, 3-ethylsulfanylprop-1-ene, is an organic compound with a sulfanyl group attached to a propene chain. This combination of functionalities makes the compound versatile in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione is typically synthesized from succinimide by treatment with chlorinating agents such as sodium hypochlorite or t-butylhypochlorite . The reaction conditions usually involve an aqueous or organic solvent medium, and the process is carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.
3-ethylsulfanylprop-1-ene can be synthesized through the reaction of 3-chloropropene with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically conducted in an organic solvent like ethanol or acetone, and the mixture is refluxed to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves large-scale chlorination of succinimide using chlorine gas or sodium hypochlorite. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants.
For 3-ethylsulfanylprop-1-ene, industrial production may involve continuous flow reactors where 3-chloropropene and ethanethiol are reacted under controlled conditions. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various types of reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: It is commonly used as a chlorinating agent, where it transfers the chlorine atom to other molecules.
3-ethylsulfanylprop-1-ene primarily undergoes:
Addition Reactions: The double bond in the propene chain can participate in addition reactions with various electrophiles.
Substitution Reactions: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions involving 1-Chloropyrrolidine-2,5-dione.
Chlorination: Common reagents include chlorine gas, sodium hypochlorite, and t-butylhypochlorite.
Addition: Electrophiles like halogens, hydrogen halides, and other reactive species can add to the double bond in 3-ethylsulfanylprop-1-ene.
Major Products Formed
Oxidation: Oxidized products such as alcohols, ketones, or carboxylic acids.
Chlorination: Chlorinated organic compounds.
Addition: Halogenated or hydrogenated products depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloropyrrolidine-2,5-dione is widely used in organic synthesis as a chlorinating agent and mild oxidant. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to selectively chlorinate electron-rich aromatic compounds makes it valuable in medicinal chemistry.
3-ethylsulfanylprop-1-ene finds applications in the synthesis of sulfur-containing organic compounds. It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials science. Its reactivity towards electrophiles makes it a versatile building block in organic synthesis.
Wirkmechanismus
1-Chloropyrrolidine-2,5-dione exerts its effects through the transfer of the chlorine atom to other molecules. The highly reactive N-Cl bond facilitates the chlorination process, making it an effective chlorinating agent. In oxidation reactions, it acts as an electron acceptor, facilitating the oxidation of substrates.
3-ethylsulfanylprop-1-ene undergoes addition reactions through the interaction of the double bond with electrophiles. The sulfanyl group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Bromosuccinimide (NBS): Similar to 1-Chloropyrrolidine-2,5-dione, but with a bromine atom instead of chlorine. Used as a brominating agent.
N-Iodosuccinimide (NIS): Contains an iodine atom and is used as an iodinating agent.
Chloramine-T: Another chlorinating agent with a different structure but similar reactivity.
Uniqueness
1-Chloropyrrolidine-2,5-dione is unique due to its mild oxidizing properties and selective chlorination capabilities. Its stability and ease of handling make it preferable in many synthetic applications.
3-ethylsulfanylprop-1-ene stands out due to its dual functionality, combining a reactive double bond with a nucleophilic sulfanyl group. This combination allows for diverse reactivity and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
59321-40-3 |
|---|---|
Molekularformel |
C9H14ClNO2S |
Molekulargewicht |
235.73 g/mol |
IUPAC-Name |
1-chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H10S.C4H4ClNO2/c1-3-5-6-4-2;5-6-3(7)1-2-4(6)8/h3H,1,4-5H2,2H3;1-2H2 |
InChI-Schlüssel |
HAYVIFANRQBFRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC=C.C1CC(=O)N(C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)
![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)

![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)

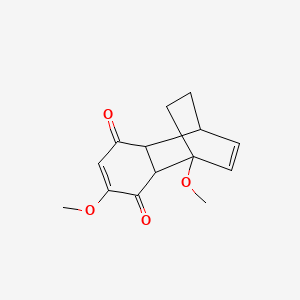
![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)
